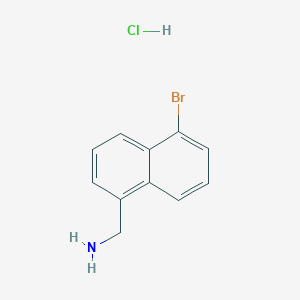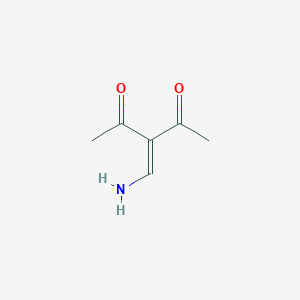
Diphenethylamine, hydrochloride
Übersicht
Beschreibung
Diphenethylamine, hydrochloride is a useful research compound. Its molecular formula is C16H20ClN and its molecular weight is 261.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Adverse Effects and Use in Older Patients : Diphenhydramine hydrochloride is commonly prescribed for nasal congestion and other conditions. Its effects, particularly the adverse ones in older hospitalized patients, are of concern and have been studied to understand its impact on cognitive function and confusion among the elderly (Adinoff, 2002).
Modification of Drug Penetration Using Microemulsions : Studies have investigated the penetration of hydrophilic substances like diphenhydramine hydrochloride into human skin under ex vivo conditions. The role of microemulsions in controlling the penetration rate into the skin layers has been explored, showing variations in absorption rates depending on the composition of the vehicle components (Schmalfuss, Neubert, Wohlrab, 1997).
Toxicity and Hallucinations in Children : Significant systemic absorption of diphenhydramine can occur following topical administration, especially in patients with varicella-zoster lesions. Cases of children developing bizarre behavior and hallucinations after topical application of diphenhydramine in the context of varicella-zoster infection have been reported (Chan, Wallander, 1991).
Electrophoretically Controlled Dermal or Transdermal Application Systems : Investigations into local applications of basic drugs like diphenhydramine hydrochloride to the skin have been conducted. The release of the drug from a gel-type carrier controlled by a weak electric field shows the potential for controlled drug delivery systems (Gröning, 1987).
Effects on the Dopamine System and Psychostimulant Properties : Diphenylpyraline hydrochloride (DPP), a clinically used antihistamine, has shown to have significant effects on the dopamine system similar to cocaine, suggesting psychostimulant properties. This understanding helps in comprehending the broader impacts of antihistamines on the nervous system (Lapa, Mathews, Harp, Budygin, Jones, 2005).
Intramolecular Interactions and Conformational Preferences : The study of diphenhydramine's conformational preferences due to intramolecular interactions, especially the gauche effect, provides insights into its bioactive form when interacting with targets like histamine methyltransferase. This understanding is crucial for designing more effective drugs with similar structures (Rezende, Andrade, Freitas, 2015).
Pharmacological Studies on Derivatives : Detailed pharmacological studies on diphenylalkylamine derivatives have been conducted to understand their actions and implications, aiding in the development of new compounds with potential therapeutic applications (Fujimura, Kawai, Ohata, Shibata, 1961).
Eigenschaften
IUPAC Name |
bis(2-phenylethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYHLWTKLNQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC[NH2+]CCC2=CC=CC=C2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6332-28-1 | |
| Record name | Diphenethylamine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006332281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790884.png)
![[3-(Benzyloxy)phenyl]carbamic acid tert-butyl ester](/img/structure/B7790914.png)









